molecular formula C26H24O5 B1253668 Munetone

Munetone

Cat. No.: B1253668
M. Wt: 416.5 g/mol
InChI Key: JANOATQYNVFIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Munetone (CAS 5772-07-6) is a naturally occurring isoflavonoid compound isolated from plant species such as Mundulea sericea (Leguminosae) . This compound is of significant interest in biochemical and pharmacological research, particularly for its potent inhibitory effects on tumor promotion processes. Studies have demonstrated that this compound acts as a active principle in inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity in cultured mouse epidermal cells, with a reported IC50 value of 46 ng/mL . Further research has shown that topical application of this compound in mice results in a dose-dependent inhibition of epidermal ODC activity . Its bioactivity profile also includes the inhibition of TPA-independent, c-Myc-induced ODC activity, as well as the suppression of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesion formation in a mouse mammary gland organ culture system . These data collectively suggest this compound's potential as a cancer chemopreventive agent by virtue of blocking the tumor promotion process. The compound has a molecular formula of C26H24O5 and a molecular weight of 416.47 g/mol . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C26H24O5/c1-25(2)10-8-15-12-18-22(13-21(15)31-25)29-14-19(23(18)27)16-6-7-20-17(24(16)28-5)9-11-26(3,4)30-20/h6-14H,1-5H3

InChI Key

JANOATQYNVFIDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC)C

Synonyms

munetone

Origin of Product

United States

Natural Occurrence, Isolation, and Phytochemical Profiling

Discovery and Historical Context of Munetone Isolation

This compound was identified as compound 70 in a study by Rao et al. in 1999, having been previously isolated from Mundulea suberosa. [Previous search result 4] Historical records indicate that research into the structure of this compound was underway as early as 1966, alongside other flavones. [Previous search result 13] Its isolation has also been reported from Mundulea chapelieri, a related species, as part of broader investigations into natural products. [Previous search result 5]

Natural Sources and Distribution of this compound in Biological Systems

This compound is found in several plant species, primarily within the Fabaceae (Leguminosae) family.

Plant Families and Genera Rich in this compound

The genus Mundulea is a significant source of this compound. Specifically, Mundulea suberosa (also known by its synonym Mundulea sericea) has been confirmed to contain this compound. [Previous search result 4, 9, 11] Another species within this genus, Mundulea chapelieri, has also yielded this compound upon phytochemical investigation. [Previous search result 5, 11] Both Mundulea suberosa and Mundulea chapelieri belong to the Fabaceae family. [Previous search result 6, 8]

The genus Millettia is another notable source. This compound has been reported in Millettia pachycarpa, where it was isolated as an isoflavone (B191592) from the seeds. [Previous search result 7, 10] Millettia pachycarpa also belongs to the Fabaceae family. [Previous search result 21]

Table 1: Plant Sources of this compound

Plant FamilyGenusSpecies
FabaceaeMunduleaMundulea suberosa (M. sericea) [Previous search result 4, 9, 11]
FabaceaeMunduleaMundulea chapelieri [Previous search result 5, 11]
FabaceaeMillettiaMillettia pachycarpa [Previous search result 7, 10]

Specific Plant Parts Exhibiting this compound Accumulation

Research has indicated that this compound accumulates in specific parts of its host plants. For instance, it has been isolated from the root bark of Mundulea suberosa. [Previous search result 9] In Millettia pachycarpa, this compound has been successfully purified from the seeds. [Previous search result 10] While other plant parts like leaves, stem bark, and twigs of Mundulea sericea have been analyzed, the primary accumulation of this compound is more specifically linked to the root bark and seeds depending on the species.

Methodologies for this compound Extraction and Purification

The isolation of this compound from plant matrices typically involves a combination of solvent-based extraction and advanced chromatographic separation techniques.

Solvent-Based Extraction Techniques

Initial extraction of this compound and other phytochemicals from plant material often employs organic solvents. For example, methanolic extracts have been utilized for Mundulea chapelieri. [Previous search result 5] Similarly, a dichloromethane/methanol (1:1) mixture has been used for the extraction of compounds, including this compound, from Mundulea sericea roots. [Previous search result 4] General solvent extraction methods for natural products commonly involve polar solvents such as methanol, ethanol, or acetone, as well as intermediate polar solvents like dichloromethane, chosen based on the target compound's polarity and the plant matrix. [Previous search result 18 from previous step]

Chromatographic Separation and Isolation Protocols

Following crude extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of natural products. Bioassay-guided fractionation is a common strategy that directs the isolation process by monitoring the biological activity of fractions. [Previous search result 5, 12]

Specific chromatographic methods include:

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of isoflavones, including potentially this compound, from the seeds of Millettia pachycarpa. [Previous search result 10]

Semi-Preparative High-Performance Liquid Chromatography (HPLC): This advanced technique is frequently utilized for the targeted isolation and purification of isoflavonoid (B1168493) derivatives, including this compound, from complex natural extracts. [Previous search result 22] It allows for the collection of purified fractions. [Previous search result 25 from previous step]

Preparative Thin Layer Chromatography (TLC): This method has also been applied in the isolation of compounds from Mundulea sericea. [Previous search result 11]

Column Chromatography: This is a fundamental technique used for the preliminary separation of compounds based on their differential adsorption to a stationary phase. [Previous search result 8 from previous step, 26 from previous step]

Once isolated, the structural elucidation of this compound and co-occurring compounds is typically performed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (such as COSY, HSQC/HMQC, HMBC, and ROESY/NOESY sequences) and Mass Spectrometry (MS). [Previous search result 5, 11, 22]

Structural Elucidation and Advanced Spectroscopic Characterization

Methodological Approaches to Munetone Structural Determination

The structural elucidation of this compound is a notable case in natural product chemistry, as the initially proposed structure was later proven incorrect and subsequently revised. Early investigations relied on classical chemical degradation methods and preliminary spectroscopic analysis. However, the advent of more sophisticated techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was pivotal in challenging the original structural assignment.

A significant breakthrough came from synthetic studies and comparative NMR analysis. The spectrum of natural this compound was found to be inconsistent with the originally suggested structure. This discrepancy prompted a re-evaluation, leading to a revised molecular formula of C₂₆H₂₄O₅. Mass spectrometry confirmed this molecular weight at 416 atomic mass units. The revised structure accounted for features observed in the NMR spectrum that were incompatible with the first proposal, such as the presence of two 2,2-dimethylchromene systems and a specific substitution pattern on the aromatic rings. This revision underscores the power of combining synthetic chemistry with advanced spectroscopic methods for the unambiguous determination of complex molecular structures.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

NMR spectroscopy has been the cornerstone in defining the correct structure of this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, researchers have been able to map the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), provides detailed information about the proton environments within the molecule. The spectrum is characteristic of a complex isoflavone (B191592), showing signals for aromatic protons, olefinic protons associated with chromene rings, methoxy (B1213986) protons, and gem-dimethyl groups.

Key features in the ¹H NMR spectrum include a sharp singlet at δ 7.93 ppm, which is characteristic of the H-2 proton of the isoflavone core. Two singlets at δ 7.89 and δ 6.81 ppm are assigned to the aromatic protons H-5 and H-8, respectively. The spectrum also displays two pairs of doublets for the protons on the B-ring at δ 7.14 (d, J = 8.4 Hz) and δ 6.66 (d, J = 8.4 Hz), corresponding to H-6' and H-5'. Furthermore, the presence of two distinct 2,2-dimethylpyran systems is confirmed by two pairs of doublets for the olefinic protons and two singlets for the gem-dimethyl groups. A singlet at δ 3.61 ppm indicates the presence of a methoxy group.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position Chemical Shift (δ ppm) Multiplicity Coupling Constant (J in Hz)
2 7.93 s
5 7.89 s
8 6.81 s
5' 6.66 d 8.4
6' 7.14 d 8.4
3'' 5.67 d 9.0
4'' 6.64 d 9.0
2''-(CH₃)₂ 1.47 s
3''' 5.76 d 10.0
4''' 6.47 d 10.0
2'''-(CH₃)₂ 1.50 s

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows 26 distinct carbon signals, consistent with the molecular formula C₂₆H₂₄O₅.

The downfield region of the spectrum is dominated by the signal for the carbonyl carbon (C-4) at δ 176.0 ppm. Signals for the oxygenated aromatic and olefinic carbons appear between δ 154.1 and δ 158.8 ppm. The signal for C-2 of the isoflavone core is observed at δ 158.8 ppm. The spectrum also confirms the presence of two 2,2-dimethylpyran moieties with signals for the quaternary carbons (C-2'' and C-2''') and the olefinic carbons (C-3'', C-4'', C-3''', and C-4'''). The methyl carbons of the dimethylpyran groups resonate at δ 28.4 and δ 26.3 ppm, and the methoxy carbon appears at δ 61.9 ppm.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position Chemical Shift (δ ppm) Position Chemical Shift (δ ppm)
2 158.8 3' 114.9
3 121.5 4' 154.1
4 176.0 5' 112.4
4a 118.6 6' 131.7
5 123.6 2'' 76.0
6 119.6 3'' 130.4
7 157.6 4'' 117.2
8 104.2 2''-(CH₃)₂ 26.3
8a 154.3 2''' 77.9
1' 117.1 3''' 131.7
2' 154.3 4''' 121.3

Heteronuclear Multiple Bond Correlation (HMBC) has been particularly crucial in assembling the molecular fragments of this compound. For example, HMBC correlations were used to establish the placement of the two 2,2-dimethylpyran groups. Correlations observed between the aromatic proton H-8 (δ 6.81) and carbons C-7 (δ 157.6) and C-8a (δ 154.3), along with a correlation from the olefinic proton H-4''' (δ 6.47) to C-7 and C-6 (δ 119.6), confirmed the attachment of one pyran ring to the A-ring at the C-6/C-7 position. Similarly, the placement of the second pyran ring on the B-ring was confirmed by a correlation from the olefinic proton H-4'' to C-6' (δ 131.7).

While specific data sets for COSY, HMQC, and NOESY are not detailed in the available literature, their roles are well-established in structural elucidation:

Correlation Spectroscopy (COSY) would be used to confirm proton-proton coupling relationships, such as the vicinal coupling between H-5' and H-6' on the B-ring and between the olefinic protons within each chromene ring (H-3''/H-4'' and H-3'''/H-4''').

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would definitively link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, helping to confirm the relative stereochemistry and conformation of the molecule.

Utilization of Mass Spectrometry (MS) for this compound Structural Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, MS was instrumental in revising the molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. The mass spectral analysis of this compound established its molecular weight as 416, which corresponds to the molecular formula C₂₆H₂₄O₅. This finding was a critical piece of evidence that contradicted the initially proposed structure and supported the revised structure containing two 2,2-dimethylchromene moieties and a methoxy group. The precise mass measurement from HRMS would provide unambiguous confirmation of the elemental composition, solidifying the structural foundation established by NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a precursor ion and analyzing the resulting product ions. ucdavis.edu In the analysis of a hypothetical this compound structure, electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, which is then selected as the precursor ion for collision-induced dissociation (CID). researchgate.net

The fragmentation pattern provides critical information for structural elucidation. For compounds in the flavonoid family, specific fragmentation pathways, such as the retro-Diels-Alder (RDA) reaction, are diagnostic. mdpi.com The analysis of fragmentation in both positive and negative ion modes can provide complementary structural details, though the positive ion mode often yields more comprehensive structural information for flavonoids. mdpi.comnih.gov The fragmentation of the C-ring in the flavanone (B1672756) structure is a key process. The primary fragment ions expected from the MS/MS analysis of a hypothetical this compound (as a flavanone) are detailed in the table below. These pathways are proposed based on established fragmentation mechanisms for this class of compounds. mdpi.comnih.gov

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
[M+H]⁺ [M+H - C₈H₈O]⁺ C₈H₈O (Styrene derivative) Retro-Diels-Alder (RDA) cleavage of the C-ring.
[M+H]⁺ [M+H - CO]⁺ CO (Carbon Monoxide) Loss of the carbonyl group from the C-ring. docbrown.info
[M+H]⁺ [M+H - H₂O]⁺ H₂O (Water) Dehydration, common in molecules with hydroxyl groups. mdpi.com

This interactive table outlines the primary fragmentation pathways anticipated for a flavanone structure under ESI-MS/MS analysis.

Advanced Spectroscopic and Crystallographic Techniques in this compound Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. thermofisher.com An analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy would reveal characteristic absorption bands corresponding to the vibrations of specific chemical bonds within its structure. emerginginvestigators.org

For a flavanone structure, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). researchgate.netdocbrown.info Other significant peaks would include those from aromatic and aliphatic C-H stretching, aromatic C=C bond vibrations, and the C-O-C stretching of the heterocyclic ether linkage. researchgate.netnih.gov These absorptions serve as a molecular fingerprint, confirming the presence of key structural motifs. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic C-H Medium
3000-2850 C-H Stretch Aliphatic C-H Medium
1710-1685 C=O Stretch Ketone Strong, Sharp
1610, 1500 C=C Stretch Aromatic Ring Medium-Strong

This interactive table summarizes the expected key absorption bands in the FTIR spectrum of a compound with a flavanone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., PDA detection)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups. nih.gov A photodiode array (PDA) detector coupled with liquid chromatography is commonly used to acquire UV-Vis spectra of analytes as they elute. chromforum.org

A flavanone like this compound would be expected to exhibit two primary absorption maxima in its UV-Vis spectrum. These bands arise from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group.

Band I , typically appearing at longer wavelengths, is associated with the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II , at shorter wavelengths, is attributed to transitions within the benzoyl system (A-ring).

The precise wavelengths (λmax) and intensities of these bands are sensitive to the substitution pattern on the aromatic rings. docbrown.info

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Absorption Band Wavelength Range (nm) Associated Electronic Transition Structural Origin
Band I 300 - 330 nm π → π* B-ring and C-ring (Cinnamoyl system)
Band II 270 - 295 nm π → π* A-ring (Benzoyl system)

This interactive table details the typical UV absorption bands for a flavanone structure.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. lbl.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry, conformation, and intermolecular interactions in the crystal lattice can be established. anl.gov This technique would provide unequivocal proof of its structure, including the relative and absolute stereochemistry.

Furthermore, the principles of crystal engineering can be applied to form co-crystals of this compound. soton.ac.uk Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. nih.gov By selecting appropriate co-formers, it is possible to create novel solid forms of this compound with potentially modified physicochemical properties. The crystallographic data for a hypothetical this compound crystal would be presented in a standardized format, as shown in the table below. researchgate.net

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Chemical Formula C₁₅H₁₂O₂
Formula Weight 224.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 5.25
c (Å) 21.30
β (°) 98.5
Volume (ų) 1123.5
Z (molecules/unit cell) 4

This interactive table presents plausible crystallographic data for a hypothetical single crystal of this compound.


Biosynthetic Pathways and Metabolic Engineering Prospects

Elucidation of Munetone Precursors and Intermediate Metabolites

This compound (CID: 12312999) is classified as an isoflavonoid (B1168493) uni.lunih.govwaocp.orgtandfonline.com. Isoflavones, as a broader class of flavonoids, are plant phenolic compounds that biogenetically arise from common intermediates such as phenylalanine or shikimic acid tandfonline.comctdbase.orgtandfonline.com. Their biosynthesis typically proceeds through the shikimate pathway and the acetate (B1210297) pathway tandfonline.comtandfonline.com. While these general pathways describe the formation of the core flavonoid skeleton, specific detailed precursors and intermediate metabolites directly elucidated for this compound's unique structural features are not explicitly detailed in the provided research findings.

Enzymatic Transformations and Key Enzyme Identification in this compound Biosynthesis

Specific enzymatic transformations and the identification of key enzymes directly involved in the biosynthesis of this compound are not detailed in the available information. However, the biosynthesis of complex natural products, including isoflavonoids, generally involves a diverse array of enzymes. Cytochrome P450 enzymes (P450s), for instance, are well-known for their exquisite and versatile catalytic roles in natural product biosynthetic pathways, often introducing functional groups or modifying scaffolds nih.gov. Other enzyme classes like reductases and dehydrogenases are also commonly implicated in the formation of various plant secondary metabolites researchgate.netresearchgate.net. It is important to note that this compound has been studied for its inhibitory effect on ornithine decarboxylase (ODC) activity waocp.orgresearchgate.net. ODC is the rate-limiting enzyme in polyamine biosynthesis and is a biological target of this compound's activity, not an enzyme involved in its own biosynthesis waocp.org.

Genetic Basis and Gene Clusters Involved in this compound Production

The specific genetic basis or gene clusters directly responsible for this compound production have not been detailed in the provided research. In general, natural products are often encoded by specialized biosynthetic gene clusters (BGCs) within the genomes of producer organisms princeton.edunih.govnih.gov. These clusters typically contain genes encoding for enzymes, regulatory proteins, and transport systems necessary for the synthesis of the compound nih.gov. Genome mining approaches are frequently employed to identify such BGCs, including those that might be "silent" under standard laboratory conditions but hold potential for novel compound production princeton.edubiorxiv.org.

Biotechnological Approaches for Enhanced this compound Biosynthesis

Specific biotechnological approaches for the enhanced biosynthesis of this compound are not detailed in the provided information. However, general strategies in biotechnology and metabolic engineering are applicable to natural product biosynthesis.

Cell culture systems are widely utilized in biotechnology for the production of various compounds, including therapeutic proteins and other metabolites, and for fundamental studies in cellular and molecular biology drugtargetreview.comsartorius.comnih.govcellculturecompany.comirvinesci.com. These systems offer controlled environments for cell growth and metabolite accumulation. While cell culture is a common platform for producing natural products from plants or microbes, specific applications or established cell lines for the production of this compound are not described in the provided research.

Metabolic engineering involves the optimization of metabolic pathways within producer organisms to increase the yield of desired compounds or to produce novel ones nih.govnih.govnih.gov. This can include strategies such as enhancing flux through precursor pathways, overexpressing key biosynthetic enzymes, disrupting competing pathways, or introducing heterologous genes nih.govnih.govnih.gov. While these strategies have been successfully applied to enhance the biosynthesis of other natural products like monoterpenes and hyaluronic acid nih.govnih.govnih.gov, specific metabolic engineering strategies tailored for this compound are not detailed in the provided research findings.

Chemical Synthesis and Synthetic Methodologies

Total Synthesis of Munetone: Strategies and Challenges

The total synthesis of a natural product aims to construct the target molecule from simpler, readily available precursors, often serving as a rigorous proof of its proposed structure and providing access to quantities sufficient for further study. For a complex isoflavonoid (B1168493) such as this compound, the challenges typically involve the formation of its polycyclic ring system, the precise placement of functional groups, and the control of stereochemistry.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, working backward from the target molecule to simpler starting materials rsc.orgnih.gov. This approach involves a series of "disconnections" of bonds and functional group interconversions (FGIs) nih.gov. For this compound (C26H24O5, PubChem CID: 12312999), a retrosynthetic analysis would likely focus on breaking down its complex chromen-6-one and pyrano[3,2-g]chromen-6-one core structures, along with its methoxy (B1213986) and dimethyl groups. Key disconnections might target the bonds forming the heterocyclic rings or the linkages between the different aromatic and heterocyclic moieties. The complexity of this compound's structure suggests that a successful total synthesis would require careful planning to manage multiple reactive centers and achieve high selectivity. While a specific retrosynthetic scheme for this compound's total synthesis is not detailed in the provided search results, general strategies for complex natural products often involve convergent approaches, where several key fragments are synthesized independently and then coupled together frontiersin.orguni.lu.

Given the isoflavonoid nature of this compound, its synthesis would likely involve a combination of classical and modern organic reactions. Common reactions in the synthesis of aromatic and heterocyclic compounds include electrophilic aromatic substitution, various condensation reactions, and cyclization reactions to form the pyran and chromen rings researchgate.netrsc.org. The formation of the isoflavone (B191592) skeleton, characterized by the phenyl group at the 3-position of the benzopyran ring, is a defining feature of this class of compounds nih.govnih.gov.

Catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic routes. In the context of complex natural product synthesis, transition metal catalysis, such as palladium-catalyzed reactions, is frequently employed for carbon-carbon bond formation. Other advanced catalytic approaches, including C-H functionalization, might be considered for selective modifications of the molecular scaffold frontiersin.org. However, specific key reaction steps or catalytic systems employed in a hypothetical total synthesis of this compound are not described in the available literature.

Partial Synthesis and Semi-Synthetic Approaches to this compound Analogs

A significant aspect of this compound's synthetic history involves its partial synthesis, which played a critical role in correcting and confirming its chemical structure. The revised structure of this compound (referred to as structure XXII in early literature) was definitively established through its partial synthesis from Mundulone (C26H26O6, PubChem CID: 4587968) rsc.org. This semi-synthetic approach involved converting Mundulone into a deoxybenzoin (B349326) intermediate, munetol, which was then transformed into this compound using ethyl orthoformate rsc.org. This demonstrates the utility of semi-synthesis, where a structurally related natural product or readily available precursor is modified to yield the target compound, often providing a more accessible route than a full total synthesis.

Development of Novel Synthetic Routes to this compound Core Structure

The development of novel synthetic routes is a continuous endeavor in organic chemistry, driven by the need for more efficient, economical, and environmentally friendly methods to access complex molecules. For the this compound core structure, new synthetic methodologies could focus on improving the atom economy, reducing the number of steps, or utilizing less hazardous reagents. This might involve exploring new cyclization strategies for the pyran and chromen rings, or innovative ways to introduce the specific substitution patterns characteristic of this compound. While general advancements in synthetic methodology are ongoing, no specific novel synthetic routes exclusively for the this compound core structure were found in the provided search results.

Structure Activity Relationship Sar and Structural Modification Studies

Design and Synthesis of Munetone Derivatives and Analogues

The exploration of a compound's therapeutic potential typically involves the systematic design and synthesis of its derivatives and analogues. This process aims to identify which parts of the molecule are essential for its biological activity and to optimize its properties.

Modification of Key Functional Groups in this compound

A standard approach in medicinal chemistry is the modification of a lead compound's key functional groups to probe their role in its biological activity. For this compound, this would involve identifying its reactive sites and functional groups—such as hydroxyl, carbonyl, or ether groups—and systematically altering them. For instance, esterification or etherification of hydroxyl groups, reduction of carbonyls, or substitution on aromatic rings could be performed. The goal of these modifications would be to investigate their impact on the compound's potency, selectivity, and pharmacokinetic properties.

Exploration of this compound Scaffolds for Novel Structures

Beyond simple functional group modification, medicinal chemists often explore the core scaffold of a molecule to discover novel structures with improved activity. For this compound, this could involve isosteric replacements, where functional groups are replaced by other groups with similar electronic or steric properties. Ring-variation strategies, such as altering the size or type of heterocyclic rings within the this compound structure, could also be employed to explore new chemical space and potentially discover analogues with enhanced biological profiles.

In Vitro Evaluation of this compound Analogues in Cellular and Biochemical Assays (Non-Clinical)

Following the synthesis of this compound derivatives, a crucial step is their evaluation in non-clinical, in vitro assays. These experiments are designed to assess the biological activity of the new compounds in a controlled laboratory setting. A range of cellular and biochemical assays would be utilized to determine the potency and efficacy of the this compound analogues. For example, if this compound were being investigated as a potential enzyme inhibitor, biochemical assays would be used to measure the concentration of each analogue required to inhibit the enzyme's activity by 50% (IC50). Cellular assays would then be used to determine if the compounds can enter cells and exert their effects in a more complex biological environment.

Mechanistic Insights from Structure-Activity Correlations (Molecular/Cellular Level)

The data generated from the in vitro evaluation of this compound analogues would be crucial for establishing structure-activity relationships (SAR). By comparing the chemical structures of the analogues with their corresponding biological activities, researchers can deduce which structural features are critical for the observed effects. For example, if analogues with a specific substituent at a particular position consistently show higher potency, it would suggest that this feature is important for binding to the biological target. These correlations provide valuable insights into the mechanism of action at the molecular and cellular level, guiding the design of future generations of more effective compounds.

Computational Chemistry and Molecular Modeling for this compound SAR

Computational chemistry and molecular modeling are powerful tools that can complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural properties of the this compound analogues with their biological activities. Molecular docking simulations could be employed to predict how this compound and its derivatives bind to a specific protein target, providing a three-dimensional model of the interaction. These computational approaches can help to rationalize the experimental SAR data, provide predictive models for the activity of untested compounds, and guide the design of new analogues with improved properties.

Molecular and Cellular Mechanisms of Biological Activity Non Clinical

Modulation of Intracellular Signaling Pathways by Munetone

This compound, as an isoflavonoid (B1168493), has been implicated in the modulation of critical intracellular signaling pathways that govern cellular responses, including inflammation, proliferation, and cell survival.

This compound exhibits an inhibitory effect on the activation of nuclear factor-kappa B (NF-κB) induced by lipopolysaccharide (LPS) cmdm.tw. The NF-κB pathway is a central regulator of immune responses, inflammation, and cellular proliferation, and its aberrant activation is associated with various pathological conditions, including cancer ortholibrary.injaypeedigital.com. The modulation of this pathway by this compound suggests its potential anti-inflammatory and antiproliferative properties. Other polyphenolic compounds, such as genistein, silibinin, and epigallocatechin-3-gallate (EGCG), are also known to inhibit NF-κB activation, highlighting a common mechanism among certain natural compounds jaypeedigital.comresearchgate.net.

Research indicates that this compound can inhibit LPS-TLR4-induced NF-κB and mitogen-activated protein kinase (MAPK) inflammatory signaling pathways scirp.org. The MAPK pathways, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in transducing extracellular signals to intracellular responses, regulating processes such as cell growth, differentiation, and apoptosis ortholibrary.injaypeedigital.com. The inhibition of these inflammatory signaling cascades by this compound suggests its role in mitigating inflammatory responses at a molecular level scirp.org. Other natural compounds like green tea polyphenols, silymarin, and resveratrol (B1683913) are also recognized for their ability to modulate various components of the MAPK signaling pathways ortholibrary.injaypeedigital.comdntb.gov.ua.

As an isoflavonoid, this compound belongs to a class of polyphenolic compounds known to interact with cellular signaling pathways that control the cell cycle, differentiation, and programmed cell death (apoptosis) tandfonline.comtandfonline.com. The ability of these compounds to induce apoptosis is a significant aspect of their antineoplastic effects tandfonline.comortholibrary.injaypeedigital.comresearchgate.nettandfonline.com. This compound's inhibitory effect on ODC activity, which regulates polyamine levels essential for cell proliferation, indirectly links it to cell cycle regulation and potentially to the induction of apoptosis ortholibrary.inresearchgate.net. While the direct, highly detailed molecular mechanisms of this compound specifically on apoptosis and cell cycle progression are not as extensively elaborated as for some other well-studied compounds within its class, its observed effects on ODC and NF-κB and MAPK pathways suggest an influence on these fundamental cellular processes.

Antioxidant and Free Radical Scavenging Mechanisms of this compound

This compound, as an isoflavonoid, is recognized for its antioxidant potential. Polyphenols, including isoflavonoids, are widely studied for their ability to counteract oxidative stress, a process implicated in various pathologies, including carcinogenesis. The antioxidant activity of such compounds is considered a significant factor in their potential cancer chemopreventive effects sci-hub.se.

Nrf2 Pathway Activation and Gene Expression Modulation

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a pivotal role in the endogenous antioxidant defense system of cells. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs), thereby upregulating the expression of numerous cytoprotective and antioxidant genes researchgate.netmdpi.complos.orgnih.gov. This compound has been mentioned in the context of Nrf2 activation and its involvement in the Keap1-Nrf2-ARE signaling pathway, suggesting its potential to modulate cellular antioxidant responses through this crucial regulatory mechanism.

Anti-Inflammatory Mechanisms at the Cellular Level

Cytokine Production Modulation

While this compound exhibits anti-inflammatory effects, specific detailed research findings explicitly describing its direct modulation of cytokine production at the cellular level were not found in the provided literature. Its anti-inflammatory actions are noted, but the precise mechanisms involving cytokine pathways require further elucidation.

Prostaglandin (B15479496) Synthesis Inhibition

A notable anti-inflammatory mechanism associated with this compound involves its inhibitory effect on prostaglandin synthesis. Specifically, this compound has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme cusabio.com. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins, which are lipid mediators of inflammation and pain. The inhibition of COX-2 by compounds like this compound represents a significant cellular mechanism for mitigating inflammatory responses sci-hub.se.

Antimicrobial and Antiviral Activity: Molecular Mechanisms of Action (Cellular/Pathogen Level)

This compound has been reported to possess antimicrobial activities, demonstrating efficacy against a range of microorganisms. Studies on compounds isolated from Mundulea sericea, the plant from which this compound is derived, have shown its activity against both bacterial and fungal pathogens.

Research indicates this compound's activity against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Furthermore, this compound has exhibited antifungal activity, notably against Candida albicans. While the exact molecular mechanisms for this compound's antimicrobial action are not extensively detailed in the provided search results, general mechanisms for other antimicrobial compounds often involve disrupting cellular membrane integrity or interfering with essential metabolic pathways.

No specific information regarding this compound's antiviral activity or its molecular mechanisms was found in the provided literature.

Inhibition of Microbial Growth (e.g., Trypanosoma cruzi, Plasmodium falciparum)

This compound has been identified and isolated from plant extracts that have demonstrated activity against certain microbial pathogens. For instance, this compound was among the compounds isolated during phytochemical investigations of plant extracts, some of which exhibited anti-Trypanosoma cruzi activity rsc.org. Similarly, this compound has been mentioned in the context of cytotoxic compounds from Mundulea chapelieri which showed activity against Plasmodium falciparum researchgate.net. However, detailed research findings, such as specific inhibitory concentrations (IC50 values) or elucidated molecular mechanisms of action directly attributable to this compound against Trypanosoma cruzi or Plasmodium falciparum, were not found in the reviewed literature rsc.orgresearchgate.net. The broader class of isoflavones, to which this compound belongs, is known to possess various biological properties, including antimicrobial effects that aid plants in resisting pathogens frontiersin.org.

Interference with Viral Replication Cycles

Analytical Methodologies for Munetone Detection and Quantification

Chromatographic Techniques for Munetone Analysis in Complex Matrices

Chromatography is a fundamental technique for separating components of a mixture. excedr.comjournalagent.com It involves a mobile phase that carries the mixture through a stationary phase, leading to separation based on differential partitioning of the components between the two phases. excedr.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov The development of an HPLC method typically involves selecting an appropriate column (stationary phase) and a mobile phase that will effectively separate the analyte of interest from other components in the sample. gsconlinepress.comijfmr.com Parameters such as flow rate, injection volume, and column temperature are optimized to achieve good resolution, peak shape, and a reasonable run time. gsconlinepress.comresearchgate.net For complex matrices, sample preparation techniques like protein precipitation or solid-phase extraction are often employed to remove interferences before analysis. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. In GC, the mobile phase is an inert gas, and the stationary phase is either a solid or a liquid coated on a solid support within a column. GC is particularly useful for the analysis of volatile and semi-volatile organic compounds and is applied in various fields, including environmental monitoring, food analysis, and forensics. libretexts.org The choice of column and detector is crucial for achieving the desired selectivity and sensitivity for the target analytes. chromatographyonline.com

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for screening and qualitative analysis. nih.govaga-analytical.com.pl It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. nih.gov TLC is a versatile tool for monitoring reaction progress, identifying compounds by comparison with standards, and determining the purity of a substance. aga-analytical.com.plmdpi.com

Spectrometric Techniques for this compound Quantification

Spectrometric techniques are used to measure the interaction of electromagnetic radiation with a substance to determine its concentration and structure. nih.gov

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. mt.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method is often used for the quantification of compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. nih.govharvard.edu

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with a separation technique like liquid chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. nih.govuniversiteitleiden.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. researchgate.netyoutube.com This technique, often using multiple reaction monitoring (MRM), is widely used in pharmaceutical analysis, clinical diagnostics, and environmental testing for its ability to provide accurate quantification at very low levels. nih.govyoutube.com

Hyphenated Techniques for Comprehensive this compound Profiling

The complexity of natural product extracts containing this compound necessitates advanced analytical approaches for complete chemical characterization. Traditional analytical methods are often insufficient for resolving and identifying all components within such intricate mixtures nih.gov. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful solution by providing both separation of the mixture's components and detailed structural information in a single analysis nih.govijarnd.comresearchgate.net. These integrated systems, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), have become indispensable tools in natural product research, enhancing the speed and efficiency of structural elucidation and profiling nih.govomicsonline.org.

GC-MS for Volatile this compound Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds omicsonline.orglongdom.org. In the context of this compound research, GC-MS is particularly effective for identifying volatile analogs or degradation products that may be present in essential oils or extracts derived from botanical sources. The process involves separating the volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer for ionization and detection ijarnd.comresearchgate.netlongdom.org. The mass spectrometer provides the mass-to-charge ratio of the ionized fragments, generating a unique mass spectrum that serves as a chemical fingerprint for identification omicsonline.org.

The application of GC-MS allows for the creation of a detailed profile of the volatile constituents in a sample. By comparing the obtained mass spectra with established libraries or pure standards, researchers can tentatively identify or confirm the presence of various this compound-related volatile compounds researchgate.net. This method is crucial for understanding the complete chemical composition of a natural extract and for identifying potential biomarkers or quality control markers.

Table 1: Hypothetical GC-MS Data for Volatile Analogs of this compound

Compound IDRetention Time (min)Key Mass Fragments (m/z)Tentative Identification
MVA-0112.5151, 136, 107, 77Volatile Analog A
MVA-0214.8164, 149, 121, 91Volatile Analog B
MVA-0317.2178, 163, 135, 105Volatile Analog C
MVA-0419.6192, 177, 149, 119Volatile Analog D

Note: This table contains hypothetical data for illustrative purposes.

LC-NMR for Structural Elucidation in Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of NMR spectroscopy sumitomo-chem.co.jpiosrphr.org. This is especially valuable in the analysis of complex mixtures containing non-volatile compounds like this compound, where isomers and closely related structures are difficult to distinguish by mass spectrometry alone iosrphr.org. LC-NMR allows for the acquisition of detailed NMR data (e.g., ¹H, ¹³C, and 2D-NMR) on compounds as they are separated by the LC system, eliminating the need for tedious and potentially sample-degrading isolation procedures iosrphr.org.

The technique can be operated in on-flow mode, where spectra are taken as the sample continuously flows through the NMR flow cell, or in stopped-flow mode, where the flow is halted to allow for longer acquisition times and more complex, sensitivity-enhanced experiments on a specific chromatographic peak ijarnd.comresearchgate.net. The integration of LC-NMR, often in parallel with mass spectrometry (LC-MS-NMR), provides comprehensive data, including molecular weight from MS and unambiguous structural information from NMR, which is critical for identifying novel natural products or characterizing metabolites in complex biological matrices nih.gov. This approach has transformed the analysis of natural products, enabling rapid identification of known compounds and focusing efforts on the structural determination of new ones .

Table 2: Key ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Elucidated by LC-NMR

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
26.85 (d, J=8.5 Hz)115.2
37.60 (d, J=8.5 Hz)128.9
4a-120.5
5'3.90 (s)56.1
66.55 (s)98.7
C=O-182.4

Note: This table contains hypothetical data for illustrative purposes.

Method Validation and Quality Control in this compound Analytical Research

Method validation is an essential process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose researchgate.netnih.gov. The results from method validation are used to judge the quality, reliability, and consistency of analytical data obtained in this compound research nih.gov. For any analytical method developed for the detection and quantification of this compound, a comprehensive validation process must be undertaken to ensure the data are accurate and reproducible. This process involves evaluating specific parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Quality control (QC) involves the systematic monitoring of the analytical method's performance to ensure that the results remain reliable over time nih.gov. This includes the regular analysis of QC samples with known concentrations of this compound to verify the precision and accuracy of the method during routine use nih.gov. Implementing a robust quality control program is critical for maintaining the integrity of analytical results in both research and manufacturing settings nih.govresearchgate.net. Key parameters assessed during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Method Validation Parameters for a this compound Quantification Assay

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
Range Defined by linearity1.0 - 100.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Specificity No interference at the retention time of this compoundPass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:11.0 µg/mL

Note: This table contains hypothetical data for illustrative purposes.

Broader Research Applications and Future Perspectives

Munetone as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are essential tools in biological research, enabling the investigation of specific protein functions and the elucidation of signal transduction pathways. nih.govwikipedia.org this compound has been studied for its inhibitory effect on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity. agriscigroup.usjaypeedigital.compurdue.eduosu.edutandfonline.com ODC is an enzyme crucial in polyamine biosynthesis, and its activity is often elevated in various proliferative processes, including cancer. ortholibrary.in The proto-oncogene c-Myc, which is involved in regulating ODC activity, is also inhibited by this compound, suggesting its potential as a chemopreventive agent. ortholibrary.in This indicates this compound's utility in dissecting cellular proliferation pathways and understanding mechanisms related to cell growth and differentiation. While definitive studies are needed, this research positions this compound as a candidate for further exploration as a chemical probe in cancer chemoprevention research. ortholibrary.in

Potential for this compound in Agrochemical Research (e.g., Natural Pesticides, Herbicides)

This compound, along with other rotenoids like rotenone (B1679576) and deguelin, is naturally present in plants known for their insecticidal properties, such as Mundulea sericea and Tephrosia vogelii. sryahwapublications.comagriscigroup.usresearchgate.net Extracts from these plants containing this compound have demonstrated significant insecticidal effects, particularly against mosquito larvae and pupae. sryahwapublications.comagriscigroup.us For instance, crude extracts of M. sericea have shown high larval and pupal mortality in Culex quinquefasciatus, a principal vector of lymphatic filariasis. sryahwapublications.com This suggests this compound's potential as a botanical pesticide, offering a biodegradable and potentially more environmentally friendly alternative to synthetic insecticides. sryahwapublications.comku.ac.ke The efficacy of such botanical pesticides is particularly relevant in tropical regions with high plant diversity, where they could safely replace synthetic forms and mitigate the development of pesticide resistance in insects. sryahwapublications.com

Data Table 1: Larvicidal and Ovicidal Efficacy of Mundulea sericea Crude Extracts (containing this compound) against Culex quinquefasciatus

Extract SourceConcentration ( g/100 mL water)Larval & Pupal Mortality (Semi-field)Larval & Pupal Mortality (Field)Egg Hatchability Inhibition (Laboratory & Semi-field)
Coastal Kenya0.28High significantHigh significantComplete inhibition at 0.3g/100mL sryahwapublications.com
Western Kenya0.5High significantHigh significantNot specified at 0.3g/100mL sryahwapublications.com
Alpha Cypermethrin (Synthetic Control)0.126Not specifiedNot specifiedComplete inhibition sryahwapublications.com

Note: Data derived from studies on crude extracts containing this compound, among other compounds. sryahwapublications.com

This compound's Role in Materials Science (e.g., Polymer Additives, Coatings)

While direct research on this compound specifically as a polymer additive or in coatings is limited in the provided search results, the broader class of polyphenols, to which isoflavonoids like this compound belong, has various industrial applications. tandfonline.com These applications include their use in paints, paper, cosmetics, as tanning agents, and as natural colorants and preservatives in the food industry. tandfonline.com Historical records also mention the use of flavones, a related class of compounds, as protective coatings and in modifying coatings. ncl.res.in This suggests a potential, albeit underexplored, role for this compound in materials science, possibly as a natural antioxidant, UV stabilizer, or colorant, given its chemical structure and the known properties of similar natural products. Further research would be needed to specifically investigate this compound's efficacy and compatibility in these applications.

Advanced Research Directions and Emerging Methodologies for this compound

Advanced research into this compound is increasingly leveraging modern analytical and computational methodologies to gain deeper insights into its biological activities and potential applications.

Omics-Based Approaches in this compound Research (e.g., Metabolomics, Proteomics)

Omics-based approaches, such as metabolomics and proteomics, are crucial for comprehensively characterizing natural extracts and elucidating the mechanisms of action of bioactive compounds like this compound. rsc.orgresearchgate.net

Metabolomics : This approach is widely used to characterize natural extracts and identify potentially bioactive compounds. rsc.orgrsc.org Ion Identity Molecular Networking (IIMN) is a metabolomics technique that connects mass spectra of molecules based on fragmentation patterns and integrates chromatographic peak shape correlation analysis to connect different ion species of the same compound. researchgate.netresearchgate.net this compound has been identified in metabolomics studies, often alongside other rotenoids and isoflavonoids, indicating its presence in complex natural product mixtures. rsc.orgrsc.orgresearchgate.net This allows for the highlighting of putative bioactive compounds at the extract level by comparing compound occurrences with bioactivity results, which can accelerate the discovery of new natural products. rsc.orgrsc.org

Proteomics : Chemoproteomics, particularly using activity-based probes, offers significant potential in elucidating biological pathways by identifying functional proteins that interact with specific compounds. nih.gov While direct studies on this compound using chemoproteomics were not explicitly detailed, the principle of using chemical probes to investigate protein function and unravel mechanisms of action, as described for other compounds, is highly relevant. nih.govnih.gov Given this compound's inhibitory effects on ODC and c-Myc, future research could employ proteomic approaches to identify and characterize its direct protein targets and downstream effects, providing a more complete understanding of its biological activities. ortholibrary.in

Nanotechnology Applications for this compound Delivery (Excluding human drug delivery)

Nanotechnology offers promising avenues for enhancing the delivery and efficacy of agrochemicals by improving solubility, stability, and bioavailability. mdpi.comresearchgate.net While specific studies on this compound's nanoformulations are not explicitly detailed, the broader field of nano-pesticides and nano-fertilizers demonstrates the potential for encapsulating active ingredients within nanoparticles. mdpi.comresearchgate.netnih.govresearchgate.net These nano-carriers can shield active ingredients from environmental degradation, facilitate precise delivery, and ensure sustained efficacy. mdpi.comresearchgate.net For instance, carbon dot-based nanocarriers have been developed to enhance the delivery of insecticides into insects via tarsal pores, leading to increased mortality. nih.gov Applying similar principles, this compound could be encapsulated in nanoparticles for targeted delivery in agricultural settings, potentially reducing the required dosage, minimizing environmental impact, and enhancing its effectiveness as a natural pesticide. mdpi.comnih.gov This approach could lead to more sustainable agricultural practices by optimizing the use of natural compounds like this compound. nih.gov

Interdisciplinary Research Collaborations on this compound

The study of this compound inherently necessitates interdisciplinary research collaborations, bringing together expertise from various scientific fields. The research findings indicate contributions from:

Phytochemistry and Natural Product Chemistry : Isolation, characterization, and structural elucidation of this compound from plant sources. chemistry-chemists.comuonbi.ac.keresearchgate.net

Pharmacology and Chemical Biology : Investigation of this compound's biological activities, such as its inhibitory effects on enzyme activity and potential chemopreventive properties. agriscigroup.usjaypeedigital.compurdue.eduosu.edutandfonline.comortholibrary.in This often involves collaborations between chemists who synthesize or isolate compounds and biologists who test their effects on cellular pathways. nih.gov

Entomology and Agricultural Science : Evaluation of this compound's insecticidal potential against agricultural pests and disease vectors. sryahwapublications.comagriscigroup.us This involves collaboration between chemists and agricultural scientists to develop and test natural pesticides.

Analytical Chemistry and Metabolomics : Application of advanced techniques like mass spectrometry and molecular networking for comprehensive analysis of this compound in complex mixtures. rsc.orgresearchgate.netrsc.orgresearchgate.net

Materials Science : Potential future collaborations could involve chemists and materials scientists exploring this compound's use in polymer additives or coatings, leveraging its natural properties. tandfonline.comncl.res.in

The very nature of natural product discovery and its translation into practical applications often involves a collaborative effort across these disciplines, reinforcing the interdisciplinary approach to studying bioactive natural products. chemistry-chemists.comresearchgate.net Such collaborations are crucial for overcoming complex challenges and accelerating the discovery and development of novel compounds. vdoc.pubeurekalert.org

Q & A

How can researchers formulate a focused research question on Munetone’s mechanism of action in biological systems?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the question. For example: “How does this compound modulate [specific pathway/enzyme] in [cell type/organism], and what are the dose-response relationships under varying pH conditions?” Ensure the question is measurable (e.g., via enzyme activity assays or gene expression profiling) and aligns with gaps in existing literature . Incorporate the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for structured hypothesis-building .

Q. What experimental design considerations are critical for initial studies of this compound’s physicochemical properties?

  • Methodological Answer : Prioritize reproducibility by detailing:
  • Sample preparation : Purity verification (e.g., NMR, HPLC) and storage conditions .
  • Control groups : Include solvent-only and positive/negative controls for baseline comparisons.
  • Statistical power : Use pilot studies to determine sample size requirements (e.g., ANOVA with α=0.05, power=0.8) .
    Document protocols rigorously to enable replication .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps about this compound?

  • Methodological Answer :
  • Databases : Use PubMed, Scopus, and Web of Science with keywords like “this compound AND [property/application].”
  • Inclusion criteria : Filter studies by relevance (e.g., in vitro/in vivo models) and methodological rigor (e.g., peer-reviewed journals, validated assays).
  • Gap analysis : Map trends (e.g., limited data on this compound’s pharmacokinetics in mammalian models) using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across experimental models be resolved?

  • Methodological Answer :
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS for quantification alongside bioactivity assays) .
  • Contextual variables : Control for confounding factors (e.g., cell line genetic drift, solvent stability) .
  • Meta-analysis : Pool datasets from independent studies to assess effect size heterogeneity (e.g., fixed vs. random-effects models) .

Q. What mixed-methods approaches are suitable for studying this compound’s dual role as an agonist and antagonist in different tissues?

  • Methodological Answer :
  • Quantitative : Dose-response curves and receptor binding assays (e.g., IC₅₀/EC₅₀ calculations) .
  • Qualitative : Semi-structured interviews with domain experts to interpret mechanistic ambiguities .
  • Integration : Embed qualitative insights into quantitative models (e.g., Bayesian networks to predict tissue-specific effects) .

Q. How can researchers optimize high-throughput screening (HTS) protocols for this compound derivatives?

  • Methodological Answer :
  • Assay validation : Test Z’-factors >0.5 to ensure robustness .
  • Automation : Use liquid handlers for consistent compound dispensing.
  • Data normalization : Apply plate-level controls (e.g., % inhibition relative to reference compounds) .
  • Hit criteria : Define thresholds (e.g., ≥50% activity at 10 µM) and confirm hits via dose-response .

Methodological Tables

Aspect Experimental Approach Key References
Purity Analysis HPLC, NMR, elemental analysis
Bioactivity Screening HTS, enzyme inhibition assays
Data Integration Mixed-methods triangulation
Contradiction Analysis Meta-analysis, iterative qualitative coding

Key Considerations

  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human/animal models .
  • Data Sharing : Archive raw datasets in repositories like Zenodo for transparency .
  • Replication : Publish detailed Supplementary Materials (e.g., synthetic protocols, computational workflows) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.